
1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride
Descripción general
Descripción
1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride is a chemical compound studied in various contexts, including its synthesis, molecular structure, chemical reactions, and both its physical and chemical properties. Its analysis contributes to the understanding of its potential applications and interactions in different chemical environments.
Synthesis Analysis
The synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride and related compounds involves multiple steps, including condensation reactions and hydrochloride formation. For instance, a study by Iimura, Y., Mishima, M., & Sugimoto, H. (1989) described the synthesis of a related compound as an acetylcholinesterase inhibitor for pharmacokinetic studies, starting from a labeled dimethoxy-indanone as the material (Iimura, Mishima, & Sugimoto, 1989).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, provides insights into the conformation and spatial arrangement of atoms within the molecule. Geneste et al. (1981) explored the crystal structure of a related piperidine hydrochloride, revealing the axial positioning of certain substituents and the conformational aspects of the molecule (Geneste et al., 1981).
Chemical Reactions and Properties
Chemical reactions involving 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride demonstrate its reactivity and interaction with other substances. McMahon et al. (1979) studied the microsomal oxidative dealkylation of a related compound, indicating the molecular oxygen as the oxygen source in the reaction and providing insights into the reaction mechanism (McMahon, Culp, Craig, & Ekwuribe, 1979).
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) found that derivatives of 1-Benzyl-4-cyano-4-phenylpiperidine, specifically 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, exhibit potent anti-acetylcholinesterase activity. This suggests potential applications in developing antidementia agents (Sugimoto et al., 1990).
Drug Discovery and Pharmacological Research : The work by Casy, Chatten, and Khullar (1970) on the stereochemistry and hot-plate activities of 4-benzoyl-1,3-dimethyl-4-phenylpiperidine, a derivative of 1-Benzyl-4-cyano-4-phenylpiperidine, highlights its potential applications in drug discovery and pharmacological research (Casy, Chatten & Khullar, 1970).
Anaesthesia Studies : Kemel’bekov et al. (2013) studied the anaesthetic 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine hydrochloride, which forms two conformational isomers. This compound forms inclusion complexes with β-cyclodextrin, suggesting its application in anaesthesia and pharmaceutical research (Kemel’bekov et al., 2013).
Industrial Scale Synthesis : Lan Zhi-yin (2004) developed a method for synthesizing 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methylpiperidine hydrochloride on an industrial scale, with a 60% total yield. This demonstrates its scalable production for potential pharmaceutical applications (Lan Zhi-yin, 2004).
Quantitative Analysis in Pharmaceuticals : Krishna Katta et al. (2017) developed a highly sensitive UPLC method to quantify the genotoxic impurity 5-cyano-2-((4-fluorophenyl) (hydroxy) benzyl 4-methyl benzene sulfonate) in Escitalopram oxalate, showcasing its role in ensuring the purity and safety of pharmaceuticals (Krishna Katta et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
1-benzyl-4-phenylpiperidine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2.ClH/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17;/h1-10H,11-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXFNRMZPRHYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride | |
CAS RN |
71258-18-9 | |
| Record name | 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71258-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 71258-18-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details
















Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)
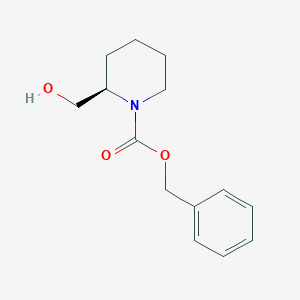
![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)


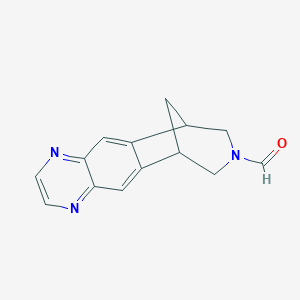
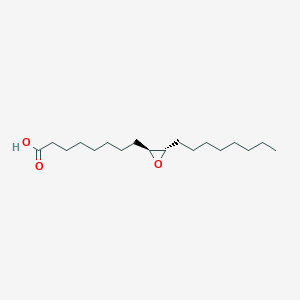
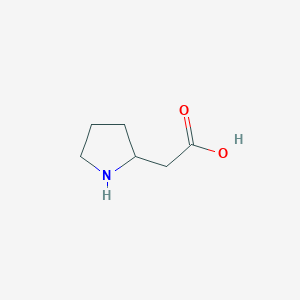

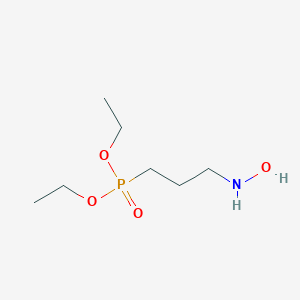
![4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B24017.png)